Nafamostat mesylate

Catalog No.
S536592
CAS No.
82956-11-4
M.F
C₁₉H₁₇N₅O₂.2CH₄O₃S
M. Wt
539.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafamostat mesylate

CAS Number

82956-11-4

Product Name

Nafamostat mesylate

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid

Molecular Formula

C₁₉H₁₇N₅O₂.2CH₄O₃S

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4)

InChI Key

SRXKIZXIRHMPFW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate, FUT 175, FUT-175, nafamostat, nafamostat dihydrochloride, nafamostat mesilate, nafamostat mesylate, nafamstat mesilate

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=[NH2+])N)[NH+]=C(N)N

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N

Antiviral Properties:

  • COVID-19: Studies suggest NM may inhibit the SARS-CoV-2 virus by blocking its entry into human cells. However, clinical trials are ongoing to determine its efficacy and safety for COVID-19 treatment. Source:
  • Other Viruses: Research is exploring NM's potential against various viruses, including Zika, dengue, and influenza. However, more studies are needed to confirm its effectiveness and mechanisms of action. Source:

Anti-inflammatory Effects:

  • Pancreatitis: NM is approved in some countries to treat acute pancreatitis due to its ability to suppress inflammatory pathways. Source:
  • Other Inflammatory Conditions: Research is investigating NM's potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. However, more clinical trials are needed to assess its efficacy and safety in these contexts. Source:

Cancer Research:

  • Tumor Growth and Metastasis: Studies suggest NM may inhibit tumor growth and metastasis in various cancers. However, the mechanisms and effectiveness in humans remain under investigation. Source:
  • Combination Therapies: Research is exploring NM's potential to enhance the efficacy of other cancer treatments. However, more studies are needed to determine its safety and optimal use in combination therapies. Source:

Other Applications:

  • Blood Coagulation: NM's anticoagulant properties are being investigated for various applications, including preventing blood clots during surgery and managing blood disorders. Source:
  • Neurodegenerative Diseases: Preliminary research suggests NM may have neuroprotective effects in Alzheimer's disease and other neurodegenerative conditions. However, more studies are needed to confirm these findings and understand the underlying mechanisms. Source:

Appearance

Assay:≥98%A crystalline solid

UNII

1D2T74921W

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nafamostat Mesylate is the mesylate salt form of nafamostat, a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon administration, nafamostat inhibits the activities of a variety of proteases, including thrombin, plasmin, kallikrein, trypsin, and Cl esterase in the complement system, and factors VIIa, Xa, and XIIa in the coagulation system. Although the mechanism of action of nafamostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Nafamostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Nafamostat may also decrease epithelial sodium channel (ENaC) activity and increase mucus clearance in the airways. ENaC activity is increased in cystic fibrosis. In addition, nafamostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard

Health Hazard

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-09-13

Explore Compound Types